molecular formula C11H11BrF3N3O B1522307 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone CAS No. 1187385-94-9

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B1522307
CAS No.: 1187385-94-9
M. Wt: 338.12 g/mol
InChI Key: NVHLCNLQVWVSBA-UHFFFAOYSA-N
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Description

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a chemical compound characterized by its bromopyridine and trifluoroethanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-bromopyridine-2-carboxaldehyde with trifluoroacetamide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and ensure the purity of the product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, efficiency, and safety. The reaction can be performed in a flow reactor, where the reagents are continuously fed into the system, and the product is continuously collected. This method allows for precise control over reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the trifluoroethanone group to a more reduced form.

  • Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the trifluoroethanone group.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding studies.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanone group is known to enhance the binding affinity of the compound to its targets, while the bromopyridine moiety can interact with various enzymes and receptors. The exact mechanism of action may vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

  • 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone: This compound lacks the trifluoroethanone group, resulting in different chemical and biological properties.

  • 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)propanone: This compound has a longer alkyl chain, which may affect its binding affinity and biological activity.

  • 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)butanone: This compound has an even longer alkyl chain, further altering its properties.

The uniqueness of this compound lies in its trifluoroethanone group, which enhances its binding affinity and stability compared to similar compounds.

Properties

IUPAC Name

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N3O/c12-8-1-2-9(16-7-8)17-3-5-18(6-4-17)10(19)11(13,14)15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHLCNLQVWVSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675375
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-94-9
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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